molecular formula C10H16N4 B1423502 N-methyl-1-(pyridazin-3-yl)piperidin-4-amine CAS No. 1249245-65-5

N-methyl-1-(pyridazin-3-yl)piperidin-4-amine

Cat. No.: B1423502
CAS No.: 1249245-65-5
M. Wt: 192.26 g/mol
InChI Key: DEMPYJPTIIPUNY-UHFFFAOYSA-N
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Description

N-methyl-1-(pyridazin-3-yl)piperidin-4-amine is a heterocyclic compound that features a piperidine ring substituted with a pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine typically involves the reaction of a piperidine derivative with a pyridazine precursor. One common method includes the alkylation of 4-aminopiperidine with a pyridazine derivative under basic conditions. The reaction is often carried out in the presence of a suitable base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(pyridazin-3-yl)piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted pyridazine derivatives .

Scientific Research Applications

N-methyl-1-(pyridazin-3-yl)piperidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, such as neurological disorders and cancer.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridazine moiety with a piperidine ring makes it a valuable scaffold for drug development and other applications .

Properties

IUPAC Name

N-methyl-1-pyridazin-3-ylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-11-9-4-7-14(8-5-9)10-3-2-6-12-13-10/h2-3,6,9,11H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMPYJPTIIPUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C2=NN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249245-65-5
Record name N-methyl-1-(pyridazin-3-yl)piperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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